(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
The compound (Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a structurally complex molecule featuring a benzamide core fused to a benzo[d]thiazole ring system. Key structural elements include:
- A sulfonyl bridge linking the 3,4-dihydroquinoline moiety to the benzamide.
- A methoxyethyl substituent at position 3 of the benzothiazole ring.
- A methyl group at position 6 of the benzothiazole.
- A (Z)-configuration at the imine bond of the benzothiazol-2(3H)-ylidene group.
Its synthesis likely involves multi-step reactions, including sulfonation, cyclization, and coupling strategies, as seen in analogous compounds .
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4S2/c1-19-9-14-24-25(18-19)35-27(29(24)16-17-34-2)28-26(31)21-10-12-22(13-11-21)36(32,33)30-15-5-7-20-6-3-4-8-23(20)30/h3-4,6,8-14,18H,5,7,15-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQZJXIGCJTSAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54)S2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic molecule with potential therapeutic applications. This compound features a unique structural configuration that may enhance its biological efficacy. The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways.
Chemical Structure and Properties
The compound's IUPAC name indicates its intricate structure, which includes:
- Dihydroquinoline moiety : Known for its biological activities, particularly in anticancer and antimicrobial actions.
- Sulfonyl group : Enhances solubility and bioavailability.
- Thiazole ring : Associated with various pharmacological effects.
Molecular Formula
The molecular formula of the compound is , with a molecular weight of approximately 420.53 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
-
Anticancer Activity :
- Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives of quinoline have shown promising results against various cancer cell lines, including breast and lung cancers .
- The compound's ability to penetrate the blood-brain barrier (BBB) suggests potential applications in treating central nervous system tumors .
-
Enzyme Inhibition :
- The compound may act as an inhibitor of acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are crucial in neurodegenerative diseases like Alzheimer's .
- Kinetic studies indicate mixed inhibition patterns against AChE, highlighting its potential as a therapeutic agent for cognitive disorders .
- Antimicrobial Properties :
The mechanism through which (Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide exerts its biological effects likely involves:
- Binding to specific receptors or enzymes , which could alter cellular signaling pathways.
- Interference with DNA replication or repair mechanisms in cancer cells, leading to apoptosis.
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study evaluating the anticancer properties of related compounds, it was found that certain derivatives exhibited IC50 values as low as 0.28 µM against AChE, indicating potent inhibitory effects that could translate to therapeutic efficacy in cancer treatment .
Case Study: Neuroprotective Effects
Research on similar quinoline derivatives has shown promising results in neuroprotection, particularly their ability to cross the BBB without significant toxicity at therapeutic doses . This underscores the potential of (Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide in treating neurodegenerative diseases.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations:
Heterocyclic Core Differences: The target compound’s benzothiazole core differs from the 1,2,4-triazole () and 1,3,4-thiadiazole () systems. Benzothiazoles are electron-rich and often associated with enhanced metabolic stability compared to triazoles or thiadiazoles . The naphthoquinone-thiazole hybrid () shares a thiazole ring but incorporates a redox-active naphthoquinone moiety absent in the target compound .
Functional Group Contributions: Sulfonyl Groups: Present in both the target compound and triazole derivatives [7–9] (), sulfonyl groups enhance solubility and may participate in hydrogen bonding or electrostatic interactions . Methoxyethyl vs.
Spectral and Physicochemical Comparisons
Table 2: Infrared (IR) Spectral Data for Carbonyl and Sulfur-Containing Groups
Key Observations:
- Carbonyl Stretches : The target compound’s benzamide carbonyl (expected ~1680 cm⁻¹) aligns with hydrazinecarbothioamides (1663–1682 cm⁻¹) and thiadiazole-benzamides (1638–1690 cm⁻¹) .
- Tautomerism : Similar to 1,2,4-triazole-thiones [7–9], the target compound’s benzothiazol-2(3H)-ylidene group may exhibit tautomerism, stabilized by conjugation and the (Z)-configuration .
Key Observations:
- The target compound’s synthesis may resemble Friedel-Crafts sulfonation (as in ) for introducing the dihydroquinoline-sulfonyl group .
- Alkylation reactions (e.g., methoxyethyl addition) could mirror S-alkylation steps in triazole derivatives [10–15] .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
